An In-depth Technical Guide to 4-Methyl-L-phenylalanine
An In-depth Technical Guide to 4-Methyl-L-phenylalanine
Introduction: Expanding the Proteomic Alphabet
In the landscape of modern biochemistry and drug development, the twenty canonical amino acids, the fundamental building blocks of proteins, often represent a starting point rather than a final destination. The strategic incorporation of unnatural amino acids (UAAs) into protein structures has emerged as a transformative technology, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic moieties.[1][2][3] This guide focuses on a particularly valuable UAA, 4-Methyl-L-phenylalanine, a synthetic derivative of L-phenylalanine.[4] Its unique structural and chemical properties have positioned it as a critical tool for researchers and scientists in protein engineering, drug discovery, and structural biology.[4][5]
This document serves as a comprehensive technical resource for professionals in the field, providing in-depth information on the physicochemical properties, synthesis, and diverse applications of 4-Methyl-L-phenylalanine. We will delve into the causality behind its utility in various experimental contexts and provide actionable protocols for its incorporation into protein scaffolds.
Physicochemical Properties and Structural Significance
4-Methyl-L-phenylalanine, also known as (S)-2-Amino-3-(4-methylphenyl)propanoic acid, is an analogue of the essential amino acid L-phenylalanine.[5] The key distinction lies in the addition of a methyl group at the para-position of the phenyl ring. This seemingly minor modification imparts significant and advantageous properties to the molecule and, by extension, to the peptides and proteins into which it is incorporated.[5]
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1991-87-3 | [5][6] |
| Molecular Formula | C10H13NO2 | [5][6] |
| Molecular Weight | 179.22 g/mol | [6] |
| Appearance | White to off-white powder | [5][7] |
| Melting Point | 243 - 250 °C | [5] |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage Conditions | 0 - 8 °C | [5] |
The Influence of the Methyl Group
The para-methyl group on the phenyl ring is the cornerstone of 4-Methyl-L-phenylalanine's utility. This addition influences several key characteristics:
-
Enhanced Hydrophobicity: The methyl group increases the hydrophobicity of the side chain compared to native phenylalanine. This property can be leveraged to modulate protein folding, stability, and protein-protein interactions.[5] In peptide synthesis, this enhanced hydrophobicity can improve the stability and solubility of the resulting peptides.[8]
-
Steric Bulk and Conformational Stability: The methyl group introduces additional steric bulk, which can influence the conformational stability of peptides and proteins.[5] This allows for the fine-tuning of protein structure and function.
-
Probing Aromatic Interactions: As a structural analogue of phenylalanine, it serves as an excellent probe for studying cation-π and other aromatic interactions within protein structures without introducing a significant electronic perturbation.
Synthesis and Quality Control
The synthesis of 4-Methyl-L-phenylalanine and its derivatives is a critical aspect of its application. While various synthetic routes exist, a common approach involves the modification of L-phenylalanine or its precursors. For instance, a synthetic pathway can be envisioned starting from L-phenylalanine, involving nitration to yield 4-nitro-L-phenylalanine, which can then be further modified.[9]
For its use in peptide synthesis, 4-Methyl-L-phenylalanine is often protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc).[8][10] These protecting groups are essential for controlling the peptide chain elongation during solid-phase peptide synthesis (SPPS).
Key Derivatives for Peptide Synthesis
| Derivative | CAS Number | Molecular Weight | Purpose |
| Fmoc-4-methyl-L-phenylalanine | 199006-54-7 | 401.46 g/mol | Used in Fmoc-based solid-phase peptide synthesis.[8] |
| Boc-4-methyl-L-phenylalanine | 80102-26-7 | 279.34 g/mol | Used in Boc-based solid-phase peptide synthesis.[10][11] |
Quality Control: The purity of 4-Methyl-L-phenylalanine and its derivatives is paramount for successful experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, which should typically be ≥ 98%.[5]
Site-Specific Incorporation into Proteins: The Amber Suppression Technology
A cornerstone of unnatural amino acid technology is the ability to incorporate these novel building blocks at specific sites within a protein's primary sequence. The most widely used method for this is the amber suppression technology.[2][12]
The Amber Suppression Workflow
This technique involves the repurposing of the UAG "amber" stop codon. A detailed workflow is outlined below:
Caption: Workflow for site-specific incorporation of 4-Methyl-L-phenylalanine.
Step-by-Step Protocol for Amber Suppression:
-
Genetic Manipulation: Introduce an in-frame amber stop codon (TAG) at the desired position in the gene of interest using site-directed mutagenesis.
-
Orthogonal Pair: Introduce a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The synthetase is specifically evolved to recognize and charge the suppressor tRNA with 4-Methyl-L-phenylalanine. The suppressor tRNA has an anticodon (CUA) that recognizes the UAG codon.
-
Expression: Culture the host cells (e.g., E. coli) in a medium supplemented with 4-Methyl-L-phenylalanine.[2] Upon gene expression, the ribosome will pause at the UAG codon.
-
Incorporation: The charged suppressor tRNA will bind to the UAG codon, allowing the ribosome to incorporate 4-Methyl-L-phenylalanine into the growing polypeptide chain, thus suppressing the premature termination of translation.[12][13]
Causality in Experimental Design: The choice of the orthogonal synthetase/tRNA pair is critical and must be validated to ensure high fidelity of UAA incorporation and minimal cross-reactivity with endogenous amino acids and tRNAs.
Applications in Research and Drug Development
The unique properties of 4-Methyl-L-phenylalanine have led to its widespread use in various research and development areas.[5]
Protein Engineering and Structural Biology
-
Probing Protein Structure and Dynamics: As a conservative modification of phenylalanine, it can be used to probe the role of specific aromatic residues in protein folding, stability, and function with minimal structural perturbation.[4]
-
Enhancing Protein Properties: The increased hydrophobicity can be harnessed to enhance the thermal stability of proteins or to modulate the affinity of protein-protein interactions.[5]
Drug Discovery and Development
-
Peptide-Based Therapeutics: Incorporation of 4-Methyl-L-phenylalanine into bioactive peptides can enhance their metabolic stability, receptor binding affinity, and pharmacokinetic properties.[8]
-
Bioconjugation: While not directly reactive, its derivatives can be used in bioconjugation strategies to attach peptides to other biomolecules, such as antibodies or drugs, for targeted delivery.[8][14]
-
Combinatorial Chemistry: It is a valuable component in the generation of peptide libraries for screening and identifying novel therapeutic leads.[8]
Neurological Disorder Research
Derivatives of phenylalanine are precursors to important neurotransmitters.[15][16] The study of modified phenylalanine analogues like 4-Methyl-L-phenylalanine can provide insights into metabolic pathways and aid in the design of drugs targeting neurological disorders.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Methyl-L-phenylalanine is classified with the following hazards:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Conclusion
4-Methyl-L-phenylalanine represents a powerful tool in the arsenal of researchers and drug developers. Its unique physicochemical properties, stemming from the simple addition of a methyl group, allow for the subtle yet significant modulation of peptide and protein structure and function. From fundamental studies of protein dynamics to the development of next-generation therapeutics, the applications of this unnatural amino acid continue to expand. A thorough understanding of its properties, synthesis, and methods of incorporation is essential for harnessing its full potential to advance scientific discovery.
References
-
(2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513. PubChem. [Link]
- A process for the synthesis of melphalan.
-
L-DOPA. Wikipedia. [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
4-Methylphenylalanine | C10H13NO2 | CID 409319. PubChem. [Link]
-
Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. MDPI. [Link]
-
Fmoc-4-methyl-L-phenylalanine | C25H23NO4 | CID 7129826. PubChem. [Link]
-
Phenylalanine. Wikipedia. [Link]
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. National Institutes of Health. [Link]
-
Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. Organic & Biomolecular Chemistry. [Link]
-
Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. National Institutes of Health. [Link]
- Non-natural amino acid tRNA synthetases for para-methylazido-L-phenylalanine.
-
Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. PubMed. [Link]
-
Utilisation of amber suppression/non- natural amino acid technology for protein engineering and cellular control. Cardiff University. [Link]
-
L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]
-
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]
-
Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
-
Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. National Institutes of Health. [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic. [Link]
-
L-PHENYLALANINE FOR BIOCHEMISTRY. Loba Chemie. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-L-phenylalanine | 1991-87-3 | TCI AMERICA [tcichemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Melphalan synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
- 12. Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. portlandpress.com [portlandpress.com]
- 14. benchchem.com [benchchem.com]
- 15. L-DOPA - Wikipedia [en.wikipedia.org]
- 16. Phenylalanine - Wikipedia [en.wikipedia.org]
